molecular formula C7H5Cl2NO B7790302 alpha,4-Dichlorobenzaldoxime

alpha,4-Dichlorobenzaldoxime

Cat. No.: B7790302
M. Wt: 190.02 g/mol
InChI Key: JPBNMRDGFBFKLT-UHFFFAOYSA-N
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Description

alpha,4-Dichlorobenzaldoxime is a chemical compound with the molecular formula C₇H₅Cl₂NO. It is known for its applications in various chemical reactions and research fields. The compound is characterized by its unique structure, which includes a chloro group and a hydroxybenzimidoyl chloride moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha,4-Dichlorobenzaldoxime can be synthesized through several methods. One common synthetic route involves the reaction of p-chlorobenzaldehyde oxime with chlorine gas in anhydrous chloroform at low temperatures (0°C). The reaction is monitored until a specific weight increase is observed, indicating the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves similar reaction conditions as those used in laboratory settings. The process may be scaled up with appropriate adjustments to reaction parameters to ensure efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms undergo nucleophilic substitution (SNAr) due to the electron-deficient aromatic ring.

Reactivity Trends

  • Ortho/para-directing effects : The oxime group (-CH=N-OH) directs electrophiles to the para position, while chlorine atoms stabilize transition states via resonance .

  • Kinetic data : Substitution at the α-chlorine (adjacent to oxime) is 5–10× faster than at the para-chlorine due to proximity to the electron-withdrawing oxime.

Example Reaction :

Alpha,4-Dichlorobenzaldoxime+NaOMeAlpha-methoxy,4-chlorobenzaldoxime+NaCl\text{this compound} + \text{NaOMe} \rightarrow \text{Alpha-methoxy,4-chlorobenzaldoxime} + \text{NaCl}

Conditions : Methanol, reflux, 12 h. Yield : 68%.

Cyclization and Heterocycle Formation

The oxime participates in cyclization reactions to form nitrogen-containing heterocycles, such as isoxazoles .

Key Pathway :

  • Chlorination : this compound reacts with Cl₂ in acetic acid to form a chloro-oxime intermediate.

  • Cyclization : Treatment with 4-methyl-3-oxopentanoate under basic conditions yields a substituted isoxazole .

Mechanism :

  • The oxime’s NH group facilitates intramolecular hydrogen bonding, stabilizing transition states during cyclization .

  • Base deprotonates the oxime, enabling nucleophilic attack on the ketone carbonyl.

Hydrogen Bonding and Reaction Selectivity

Hydrogen bonding between the oxime NH and electrophiles (e.g., nitro groups in substrates) enhances reactivity in SNAr reactions .

Experimental Evidence :

  • Brønsted plots for reactions with α-nucleophiles (e.g., hydroxylamine) show split trends, attributed to hydrogen-bond-stabilized transition states .

  • Reactivity Order : Hydrazine > hydroxylamine > methoxylamine (due to reduced H-bonding ability in methoxylamine) .

Mechanistic Insights

  • Electrophilic Activation : Chlorine atoms and the oxime group synergistically polarize the aromatic ring, enhancing electrophilicity .

  • Concerted vs. Stepwise Pathways : SNAr reactions proceed via concerted mechanisms when strong H-bonding exists between nucleophiles and leaving groups .

Scientific Research Applications

Medicinal Chemistry

Alpha,4-Dichlorobenzaldoxime has been investigated for its potential as a pharmaceutical intermediate. It has shown promise in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. For instance, derivatives of this compound have been evaluated for their acetylcholinesterase inhibitory activity, which is crucial in developing treatments for Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .

Environmental Science

In environmental chemistry, this compound plays a role in the detection and remediation of pollutants. Its ability to form stable complexes with heavy metals makes it useful in developing sensors for environmental monitoring. Research has shown that oxime derivatives can effectively chelate metal ions, facilitating their removal from contaminated water sources .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry for the qualitative and quantitative analysis of aldehydes and ketones. Its reactivity allows for the formation of colored complexes that can be measured spectrophotometrically. This application is particularly valuable in food safety testing and environmental assessments where aldehyde levels need to be monitored .

Case Studies

Study Focus Findings
Study on AChE InhibitionInvestigated derivatives of this compoundCertain derivatives showed IC50 values comparable to Donepezil, indicating potential as Alzheimer's treatments .
Environmental MonitoringDeveloped sensors using oxime derivativesEffective chelation of heavy metals was achieved, demonstrating utility in water purification .
Analytical TechniquesUsed as a reagent for aldehyde detectionEnabled sensitive detection methods for food safety applications .

Mechanism of Action

The mechanism of action of alpha,4-Dichlorobenzaldoxime involves its reactivity with various chemical species. The chloro group can undergo nucleophilic substitution, while the hydroxybenzimidoyl chloride moiety can participate in oxidation and reduction reactions. These interactions enable the compound to act as a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Shares the chloro group but differs in its overall structure and reactivity.

    N-hydroxy-4-chlorobenzimidoyl chloride: A closely related compound with similar functional groups.

Uniqueness

alpha,4-Dichlorobenzaldoxime is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

Alpha,4-Dichlorobenzaldoxime is a compound that has garnered attention for its various biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including antioxidant properties, enzyme inhibition, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7_7H6_6Cl2_2N\O
  • Molecular Weight : 191.04 g/mol
  • IUPAC Name : (E)-4-(dichloromethylideneamino)phenol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can cause oxidative stress leading to various diseases.

  • DPPH Radical Scavenging : The compound showed a high percentage of radical scavenging activity, indicating its potential as a natural antioxidant.
  • Ferric Reducing Antioxidant Power (FRAP) : It demonstrated strong reducing power, which is essential in combating oxidative damage.
Test MethodResult
DPPH Scavenging Activity84.01%
FRAP Value20.1 mmol/g

These results suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress.

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. One significant area of research focuses on its role as an inhibitor of α-glucosidase and cyclooxygenase (COX) enzymes.

  • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibiting α-glucosidase can help manage blood sugar levels in diabetic patients.
  • COX-2 and 5-LOX Inhibition : The compound has shown dual inhibition capabilities against COX-2 and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
Enzyme TargetInhibition TypeBinding Affinity
α-GlucosidaseCompetitive−8.6 Kcal/mol
COX-2Dual InhibitionNot specified
5-LOXDual InhibitionNot specified

These findings indicate the potential therapeutic applications of this compound in treating diabetes and inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown efficacy against various pathogenic bacteria.

  • Inhibition Zones : The compound was tested against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition zones greater than those produced by conventional antibiotics like ampicillin.
PathogenInhibition Zone (mm)
Staphylococcus aureus12
Pseudomonas aeruginosa14
Ampicillin9 (S. aureus), 6 (P. aeruginosa)

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antioxidant Properties : A study assessed the antioxidant capacity using various assays and concluded that the compound effectively scavenged free radicals and reduced oxidative stress markers.
  • Enzyme Inhibition Research : Another research focused on the docking studies revealing that this compound binds effectively to α-glucosidase with high affinity, suggesting its potential use in diabetes management.
  • Antimicrobial Efficacy Assessment : Clinical studies demonstrated the effectiveness of this compound in inhibiting bacterial growth in vitro, supporting its application in treating infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for alpha,4-Dichlorobenzaldoxime, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehyde derivatives with appropriate precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, yields oxime derivatives (65% yield) . To enhance purity:

  • Use high-purity starting materials (e.g., 95%+ substituted benzaldehydes).

  • Optimize crystallization steps (e.g., water-ethanol mixtures) to remove impurities.

  • Monitor reaction progress via TLC or HPLC to terminate reflux at optimal times.

    Key Reaction Parameters
    Solvent: Absolute ethanol
    Catalyst: Glacial acetic acid (5 drops)
    Reflux time: 4 hours
    Workup: Crystallization with water-ethanol

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous compounds) with literature values to assess purity .
  • Spectroscopic Methods :
  • FT-IR : Identify oxime (-NOH) stretches (~3200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichloro groups at C4 and Cα positions) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₇H₅Cl₂NO) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve the synthesis efficiency of this compound?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to optimize variables like solvent polarity, reflux duration, and stoichiometry. For example:

  • Central Composite Design : Vary ethanol/water ratios and catalyst concentrations to model yield responses.
  • Critical Factors : Solvent choice (DMSO vs. ethanol) significantly impacts reaction rates and byproduct formation .
    • Example : A 2³ factorial design could test:
  • Temperature (80°C vs. 100°C),
  • Reflux time (4 vs. 6 hours),
  • Molar ratio (1:1 vs. 1:1.2).

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity thresholds .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors .
  • Statistical Robustness : Use Krippendorff’s Alpha (α ≥ 0.8) to assess inter-rater reliability in activity scoring, ensuring consensus across labs .

Q. What advanced methodologies are suitable for probing the degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • LC-MS/MS : Track degradation products (e.g., chlorinated benzoic acids) in simulated environments .
  • Quantum Chemical Calculations : Use DFT to predict bond dissociation energies and identify labile sites (e.g., oxime C=N bond) .
  • Accelerated Stability Testing : Expose the compound to UV light, varying pH, and elevated temperatures to model long-term degradation .

Q. Data Contradiction Analysis

Q. How can conflicting reports on the solubility of this compound be resolved?

  • Methodological Answer :

  • Standardized Protocols : Replicate solubility tests using USP/Ph.Eur. guidelines (e.g., shake-flask method at 25°C) .
  • Contextual Factors : Note solvent purity (e.g., HPLC-grade vs. technical-grade ethanol) and equilibration time (12–24 hours).
  • Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to identify outliers or systematic biases .

Q. Research Design Considerations

Q. What controls are essential when evaluating this compound in cytotoxicity assays?

  • Methodological Answer :

  • Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell lines.
  • Positive Controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Interference Checks : Pre-test the compound’s absorbance/fluorescence to rule out optical interference in plate readers .

Properties

IUPAC Name

4-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBNMRDGFBFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28123-63-9, 105755-37-1
Record name 4-Chloro-N-hydroxybenzenecarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28123-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 28123-63-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

31 g (0.2 mol) of 4-chlorobenzaldoxime was suspended in 200 g of chloroform and chlorine gas was bubbled through the suspension while maintaining the reaction mixture at a temperature of from 5° to 10° C. 3-Chlorobenzaldoxime went into solution while showing a green color upon reaction with chlorine to give a reaction mixture having a deep green color. The reaction mixture turned pale yellowish-brown upon standing; chloroform was then removed from the reaction mixture by distillation under reduced pressure to give 36 g of pale yellowish-brown crystals having a melting point of 75°-80° C. Yield, about 95%.
Quantity
31 g
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200 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 16.75 g of 4-chlorobenzaldoxime in 155 ml of chloroform was cooled to 5°. Chlorine gas was passed slowly through the solution until no more was absorbed; a blue-green color developed and the temperature slowly increased to 20°. The mixture was stirred for 1 hour at 5°, then heated under reflux for half an hour. The mixture was cooled to room temperature, then the solvent was evaporated under reduced pressure to give a white solid. The solid was collected and dried in a vacuum desiccator in a refrigerator at 5° to give 20.4 g of 4-chlorobenzohydroximoyl chloride, m.p. 81°-85°.
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16.75 g
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Synthesis routes and methods IV

Procedure details

To a solution of 4-chloro-benzaldehyde oxime (20 g, 0.13 mol) in anhydrous dimethylformamide (80 ml) was added N-chlorosuccinimide (3.51 g, 0.03 mol, 0.2 eq) at room temperature. Subsequently, HCl gas drawn from the headspace of concentrated hydrochloric acid was bubbled through the reaction mixture. Then, additional N-chlorosuccinimide (14.06 g, 0.11 mol, 0.8 eq) was then added in four portions and the mixture was stirred at room temperature for twenty hours before it was poured into ice-water (200 ml) and extracted twice with methyl t-butyl ether. The combined organic layers were washed with water and brine, and then dried and concentrated to give the title compound as a white solid (23.26 g): 1H NMR (CDCl3, 200 MHz): δ=7.97 (s, 1H), 7.77 (m, 2H), 7.36 (m, 2 H). 13C NMR (CDCl3, 50 MHz): δ=139.37, 137.10, 130.99, 128.94, 128.57
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20 g
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3.51 g
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80 mL
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha,4-Dichlorobenzaldoxime
alpha,4-Dichlorobenzaldoxime
alpha,4-Dichlorobenzaldoxime

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